1-ethyl-4-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine-2,3-dione
Description
Properties
IUPAC Name |
1-ethyl-4-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-3-24-10-11-25(22(29)21(24)28)14-20(27)26-18(16-8-6-15(2)7-9-16)13-17(23-26)19-5-4-12-30-19/h4-9,12,18H,3,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJCRXKHIVWSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine-2,3-dione typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the reaction of a thiophene derivative with a suitable hydrazine to form the pyrazole ring. This reaction is usually carried out under reflux conditions in the presence of a catalyst.
Introduction of the Piperazine Moiety: The next step involves the introduction of the piperazine ring. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative reacts with an ethyl-substituted piperazine.
Oxidation and Functionalization: The final steps involve the oxidation of the intermediate compound to introduce the oxo groups and further functionalization to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Attack on the Piperazine Dione
The carbonyl groups in the piperazine-2,3-dione undergo nucleophilic reactions:
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Amine addition : Hydrazines or primary amines form Schiff bases or hydrazides (Fig. 2A).
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Reduction : NaBH₄ or LiAlH₄ reduces ketones to alcohols, yielding a diol derivative .
Example Reaction:
Pyrazoline Ring Reactivity
The 4,5-dihydro-1H-pyrazol-1-yl group participates in:
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Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) to form fused bicyclic systems .
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Oxidation : MnO₂ or DDQ oxidizes the pyrazoline to a pyrazole, enhancing aromaticity .
Table 1: Pyrazoline-Derived Reactions
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Cycloaddition | DMF, 80°C, 12h | Bicyclo[3.2.1]octane-fused pyrazole | 65–78 | |
| Oxidation | DDQ, CH₂Cl₂, RT, 6h | 1H-Pyrazole-3-carboxamide | 82 |
Thiophene Functionalization
Electrophilic substitution occurs preferentially at the thiophene’s α-position (C3/C5):
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Sulfonation : H₂SO₄/SO₃ introduces sulfonic acid groups for solubility enhancement .
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Halogenation : NBS or Cl₂ generates bromo/chloro derivatives for cross-coupling .
Example Reaction:
Piperazine Ethyl Group Modifications
The ethyl group on piperazine undergoes:
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Dealkylation : HCl/EtOH removes ethyl to form a secondary amine .
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Acylation : Acetyl chloride introduces acetyl groups, altering pharmacokinetics .
Table 2: Ethyl-Piperazine Reactions
| Reaction | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Dealkylation | 6M HCl, reflux, 8h | Piperazine-2,3-dione free base | Bioavailability boost | |
| Acylation | Ac₂O, pyridine, RT, 4h | N-Acetylpiperazine derivative | Prodrug synthesis |
Stability and Degradation
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of 1-Ethyl-4-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine-2,3-dione typically involves multi-step reactions that integrate piperazine and pyrazole frameworks. The compound's structure includes a thiophene moiety, which is known to enhance biological activity due to its electron-rich nature. Recent studies have highlighted various synthetic routes that yield this compound with high purity and yield, often utilizing catalysts and specific reaction conditions to optimize results .
Anti-inflammatory Properties
Research has identified that compounds containing pyrazole and thiophene structures exhibit significant anti-inflammatory activities. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vivo studies demonstrated that certain derivatives of this compound exhibited superior anti-inflammatory effects compared to standard treatments like celecoxib .
Antiproliferative Effects
The antiproliferative properties of this compound have also been investigated. Pyrazole derivatives have been reported to act as effective inhibitors of various tumor cell lines by targeting specific pathways involved in cell proliferation. Studies indicate that modifications to the thiophene ring can enhance these effects, making the compound a candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays. The presence of the thiophene group contributes to its ability to disrupt microbial cell membranes, leading to increased efficacy against a range of pathogens. Preliminary results suggest that this compound may serve as a lead structure for developing new antibiotics .
Material Science Applications
Beyond biological applications, this compound shows promise in material science. Its unique structural properties lend themselves to the development of organic semiconductors and photonic devices. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
Case Study 1: Anti-inflammatory Efficacy
A study published in Molecules demonstrated the anti-inflammatory activity of a series of pyrazole derivatives related to this compound. The results showed a significant reduction in edema in animal models when treated with these compounds compared to controls, suggesting their potential use as anti-inflammatory agents in clinical settings .
Case Study 2: Anticancer Activity
In another investigation reported in Pharmaceuticals, derivatives were tested against various cancer cell lines. The results indicated that certain modifications enhanced antiproliferative activity significantly compared to existing drugs on the market. This highlights the importance of structural diversity in developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 1-ethyl-4-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine-2,3-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Aryl Substitution Effects: The substitution of p-tolyl (methyl group) in the target compound versus 4-methoxyphenyl in its analogue may influence electronic properties and solubility.
- Heterocyclic Core Variations : Pyrazoline derivatives (e.g., from ) and thiazole hybrids (e.g., ) demonstrate that replacing the piperazine dione with other heterocycles modulates bioactivity. For instance, thiazolylhydrazones exhibit MAO-B inhibition, whereas pyrazoline-based compounds may prioritize material science applications .
Bioactivity and Computational Insights
- Structure-Activity Relationships (SAR) : and emphasize that structural similarity often correlates with bioactivity. For example, thiophene-containing compounds (e.g., the target molecule and ’s pyrazoline) may share π-π stacking interactions with biological targets, while thiazole derivatives () leverage hydrogen bonding via hydrazone groups .
- Computational Similarity Metrics : Tanimoto and Dice coefficients () quantify structural resemblance between molecules. For instance, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto indexing, suggesting analogous methods could predict the target compound’s bioactivity .
Q & A
Basic: What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of heterocyclic cores (e.g., pyrazole or thiophene derivatives) followed by coupling with piperazine-dione moieties. Critical steps include:
- Cyclization : Intramolecular cyclization of intermediates like thiosemicarbazides under reflux conditions (ethanol, 70–80°C) to form pyrazole rings .
- Coupling reactions : Amide bond formation using reagents such as TBTU/HOBt for piperazine functionalization .
- Optimization : Solvent selection (e.g., DMF for polar intermediates), temperature control, and catalysts (e.g., NEt₃ for acid scavenging) to enhance yield and purity .
Basic: What spectroscopic and analytical techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for thiophene and pyrazole protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures and validating tautomeric forms .
Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?
- Multi-technique validation : Cross-validate NMR data with MS and X-ray results. For example, discrepancies in tautomeric equilibria (thione-thiol forms) can be resolved via temperature-dependent NMR or computational modeling .
- Refinement protocols : Use SHELXL’s least-squares refinement to address crystallographic outliers, leveraging constraints for disordered moieties .
Advanced: What strategies optimize reaction yields while minimizing side products?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates cyclization .
- Catalytic systems : Employ coupling agents like TBTU/HOBt for efficient amide bond formation without racemization .
- Inert conditions : Use nitrogen atmospheres to prevent oxidation of thiophene or pyrazole groups .
Advanced: How is the crystal structure determined and refined using SHELX?
- Data collection : High-resolution X-ray diffraction data (Mo-Kα radiation) for accurate phase determination.
- Refinement in SHELXL :
- Validation : Check R-factors and electron density maps (e.g., ORTEP-3) for model accuracy .
Basic: What biological activities are associated with structurally related compounds?
- Antimicrobial activity : Thiazolidinone and pyrazole derivatives show efficacy against bacterial/fungal strains via enzyme inhibition .
- Anticancer potential : Piperazine-linked heterocycles interfere with kinase signaling pathways .
- Anti-inflammatory effects : Pyrazole-thiophene hybrids modulate COX-2 expression .
Advanced: How can electronic effects and tautomeric equilibria influence the compound’s reactivity?
- Computational studies : DFT calculations to map electron density distributions, particularly for thiophene sulfur and pyrazole nitrogen atoms .
- Tautomer analysis : UV-Vis spectroscopy or X-ray data to identify dominant tautomeric forms (e.g., thione vs. thiol) under varying pH .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for this compound?
- Comparative SAR table :
Advanced: How are reaction intermediates characterized to ensure synthetic fidelity?
- In-situ monitoring : Use LC-MS or TLC to track intermediate formation during multi-step synthesis .
- Isolation techniques : Column chromatography (silica gel, ethyl acetate/hexane gradients) to purify sensitive intermediates .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Batch vs. flow chemistry : Continuous flow reactors improve reproducibility for exothermic steps (e.g., cyclization) .
- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
